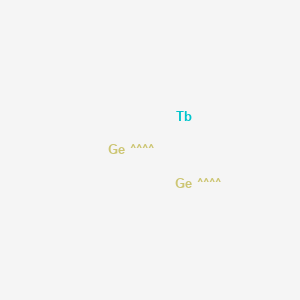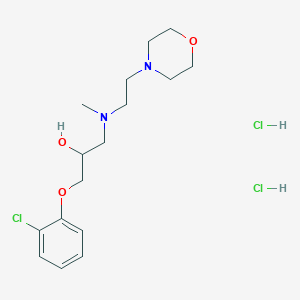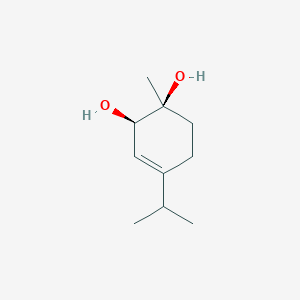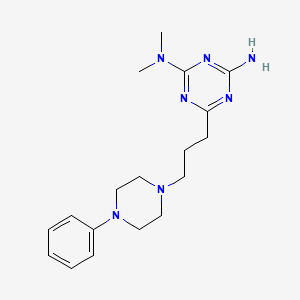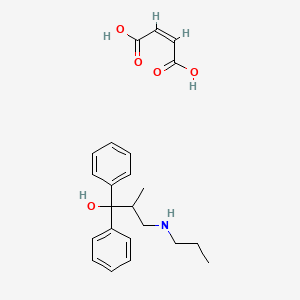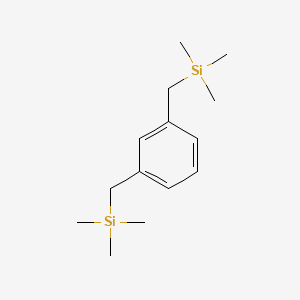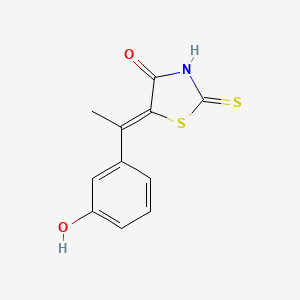
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting rhodanine with an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa) . The reaction can be facilitated using microwave dielectric heating, which enhances the reaction rate and yields . The synthetic route can be summarized as follows:
Reactants: Rhodanine and alpha-Methyl-3-hydroxybenzaldehyde.
Catalyst/Base: Piperidine, TEA, or AcONa.
Conditions: Microwave dielectric heating.
Análisis De Reacciones Químicas
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interfere with cellular processes by modulating signaling pathways and gene expression .
Comparación Con Compuestos Similares
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine can be compared with other rhodanine derivatives, such as:
5-(3-Hydroxybenzylidene)rhodanine: Similar structure but lacks the alpha-methyl group.
5-(4-Chloro-3-hydroxybenzylidene)rhodanine: Contains a chloro substituent instead of a methyl group.
5-(4,5-Dihalogeno-pyrrol-2-yl)carbamoyl rhodanine: Features a pyrrole ring with halogen substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
21147-57-9 |
|---|---|
Fórmula molecular |
C11H9NO2S2 |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
(5Z)-5-[1-(3-hydroxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6(7-3-2-4-8(13)5-7)9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-6- |
Clave InChI |
ZCPCMWDOKOEAKZ-TWGQIWQCSA-N |
SMILES isomérico |
C/C(=C/1\C(=O)NC(=S)S1)/C2=CC(=CC=C2)O |
SMILES canónico |
CC(=C1C(=O)NC(=S)S1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



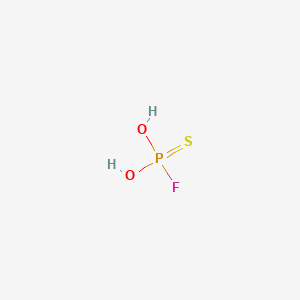
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
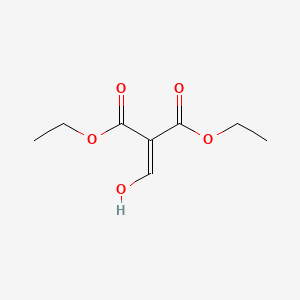

![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
